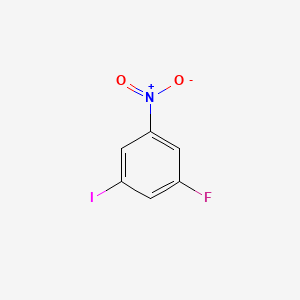
2,4,5-Tribromo-1-ethyl-1H-imidazole
説明
2,4,5-Tribromo-1-ethyl-1H-imidazole is a chemical compound with the molecular formula C5H5Br3N2 . It is known to condense with sugar precursors to yield 2,4,5-TBI nucleosides .
Synthesis Analysis
The synthesis of this compound has been studied in various contexts. For instance, it was found that the synthesis of these compounds, followed by comparison of the GC retention times and fragmentation patterns from electron impact MS, indicated that it was 2,4,5-tribromo-1H-imidazole .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . A crystal structure of a similar compound, 2,4,5-tribromo-1-methyl-1H-imidazole, has also been reported .Physical And Chemical Properties Analysis
The molecular weight of this compound is 332.82 g/mol . It has a topological polar surface area of 17.8 Ų and a complexity of 122 . Other properties such as XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, and monoisotopic mass are also available .Safety and Hazards
Safety data sheets recommend avoiding breathing mist, gas, or vapors of 2,4,5-Tribromo-1-ethyl-1H-imidazole. Contact with skin and eyes should be avoided, and personal protective equipment should be used. The compound should be handled in a well-ventilated area, and all sources of ignition should be removed .
作用機序
Target of Action
Imidazole compounds are known to interact with a variety of biological targets due to their broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It is known that 2,4,5-tribromoimidazole induces poisoning typical of uncouplers of oxidative phosphorylation in rats .
生化学分析
Biochemical Properties
2,4,5-Tribromo-1-ethyl-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in oxidative phosphorylation, leading to a decrease in ATP production . This compound also interacts with proteins involved in cell signaling pathways, potentially altering their function and downstream effects. The nature of these interactions is primarily inhibitory, as this compound tends to bind to the active sites of enzymes and proteins, preventing their normal function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can disrupt the normal signaling pathways, leading to altered gene expression and changes in cellular metabolism . These effects can result in various cellular outcomes, including changes in cell growth, differentiation, and apoptosis. The impact of this compound on cellular processes highlights its potential as a tool for studying cell biology and as a candidate for therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, it binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of specific genes. These molecular interactions underpin the biochemical and cellular effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in cell growth and metabolism. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and influencing cell signaling pathways. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the impact of the compound changes significantly at certain dosage levels. These dosage-dependent effects are crucial for understanding the potential therapeutic and toxicological properties of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . For example, it has been shown to inhibit enzymes involved in oxidative phosphorylation, leading to changes in ATP production and overall cellular energy metabolism. The interactions of this compound with metabolic pathways highlight its potential impact on cellular metabolism and energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which influence its localization and accumulation within cells . The distribution of this compound within tissues can affect its efficacy and toxicity, as different tissues may have varying capacities for uptake and accumulation. Understanding the transport and distribution of this compound is essential for optimizing its use in experimental and therapeutic settings.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications For instance, this compound may accumulate in the mitochondria, where it can exert its effects on oxidative phosphorylation and energy metabolism
特性
IUPAC Name |
2,4,5-tribromo-1-ethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br3N2/c1-2-10-4(7)3(6)9-5(10)8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAQPRRSDSGAMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953315 | |
| Record name | 2,4,5-Tribromo-1-ethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31250-75-6 | |
| Record name | Imidazole, 2,4,5-tribromo-1-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Tribromo-1-ethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

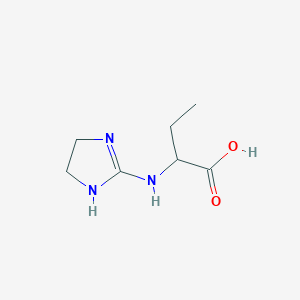

![Ethyl [(4-Chlorophenyl)thio]acetate](/img/structure/B1295721.png)


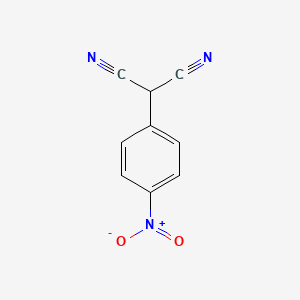
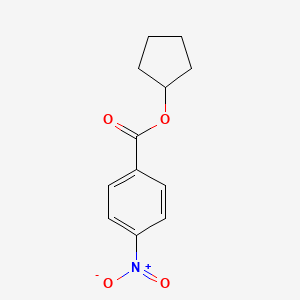

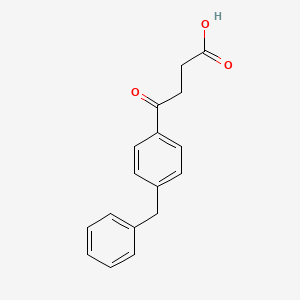


![Spiro[2.4]heptan-4-one](/img/structure/B1295733.png)
